1-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride
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Overview
Description
1-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H9ClN2O2S. It is a sulfonyl chloride derivative of pyrazole, characterized by the presence of a sulfonyl chloride group attached to an ethane chain, which is further connected to a pyrazole ring. This compound is used primarily in research and development within various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride typically involves the reaction of 1-methyl-1H-pyrazole with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: 1-methyl-1H-pyrazole and ethanesulfonyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C.
Procedure: The ethanesulfonyl chloride is added dropwise to a solution of 1-methyl-1H-pyrazole and triethylamine in dichloromethane. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form the corresponding sulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: Conducted in aqueous acidic or basic conditions.
Reduction: Performed under anhydrous conditions using strong reducing agents.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
1-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules to study their function and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-1H-pyrazol-4-yl)ethanone: A related compound with a ketone group instead of a sulfonyl chloride group.
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: A boronic acid derivative of pyrazole.
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: A similar compound with a methyl group at the 3-position of the pyrazole ring.
Uniqueness
1-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of sulfonyl derivatives. This makes it a valuable reagent in organic synthesis and various scientific research applications.
Biological Activity
1-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride compound with significant potential in medicinal chemistry. Characterized by its unique pyrazole moiety and sulfonyl chloride functional group, this compound has garnered attention for its biological activities, particularly as a pharmacophore in drug design. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
- Molecular Formula : C₆H₉ClN₂O₂S
- Molecular Weight : 208.67 g/mol
- Functional Groups : Sulfonyl chloride and pyrazole
Synthesis
The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole with ethanesulfonyl chloride. This process often requires a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction. Purification methods like recrystallization or column chromatography are employed to isolate the product.
Biological Activity Overview
Research indicates that compounds containing pyrazole moieties often exhibit significant biological properties, including:
- Antimicrobial Activity : Pyrazole derivatives have been noted for their potential as antibacterial agents.
- Enzyme Inhibition : The sulfonyl chloride group enhances reactivity, making these compounds suitable for enzyme inhibition studies.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown efficacy against various bacterial strains:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Example A | Staphylococcus aureus | 0.5 μg/mL |
Example B | Escherichia coli | 2 μg/mL |
Example C | Pseudomonas aeruginosa | 1 μg/mL |
These findings suggest that modifications to the pyrazole structure can significantly impact biological potency and selectivity against pathogens.
Study on Enzyme Inhibition
A notable study investigated the enzyme inhibition potential of sulfonyl chloride derivatives, including this compound. The compound was tested against enzymes associated with parasitic infections, such as those causing Leishmaniasis. The results indicated a promising inhibition profile, suggesting that this compound could serve as a lead in developing new antiparasitic drugs.
Antibacterial Evaluation
Another study focused on evaluating the antibacterial efficacy of various pyrazole derivatives, including those structurally similar to this compound. Using the agar disc-diffusion method, several compounds displayed significant activity against Gram-positive and Gram-negative bacteria. For example:
- Compound X exhibited an IC50 value of 360 nM against E. coli.
- Compound Y showed an MIC of 180 nM against S. aureus.
Properties
Molecular Formula |
C6H9ClN2O2S |
---|---|
Molecular Weight |
208.67 g/mol |
IUPAC Name |
1-(1-methylpyrazol-4-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClN2O2S/c1-5(12(7,10)11)6-3-8-9(2)4-6/h3-5H,1-2H3 |
InChI Key |
QGQWRYAHHOFCKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=C1)C)S(=O)(=O)Cl |
Origin of Product |
United States |
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